

An In-Depth Technical Guide to 2,6-Dichloropyridin-3-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloropyridin-3-ol

Cat. No.: B1330004

[Get Quote](#)

IUPAC Name: **2,6-dichloropyridin-3-ol**

This technical guide provides a comprehensive overview of **2,6-Dichloropyridin-3-ol**, a halogenated pyridine derivative of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, plausible synthetic approaches, and potential applications, with a focus on data presentation and experimental context.

Physicochemical and Spectroscopic Data

While extensive experimental data for **2,6-Dichloropyridin-3-ol** is not widely published, its properties can be estimated based on data for structurally similar compounds, such as 2,6-dichloropyridine. The following table summarizes key physicochemical and spectroscopic information.

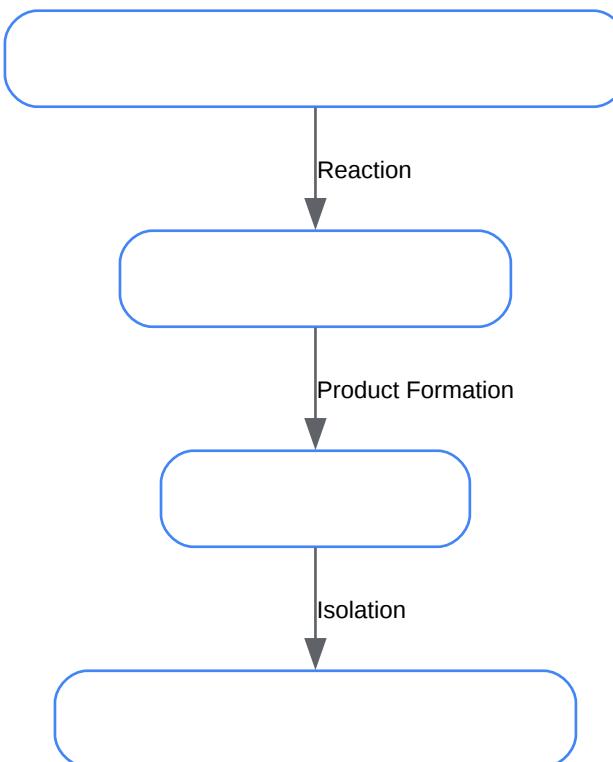
Property	Value	Source
Molecular Formula	$C_5H_3Cl_2NO$	---
Molecular Weight	163.99 g/mol	---
Appearance	White solid (predicted)	[1]
Melting Point	86–89 °C (for 2,6-dichloropyridine)	[1]
Boiling Point	211–212 °C (for 2,6-dichloropyridine)	[1]
1H NMR (ppm)	Aromatic protons expected in the 6.0 - 9.5 ppm range.	[2]
^{13}C NMR (ppm)	Aromatic carbons expected in the 120 - 160 ppm range.	[2]
IR Spectroscopy (cm ⁻¹)	Characteristic peaks for C-Cl, C=C, C-N, and O-H bonds are expected.	[3]
Mass Spectrometry	Molecular ion peak with a characteristic isotopic pattern for two chlorine atoms.	[4]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2,6-Dichloropyridin-3-ol** is not readily available in the public domain. However, a plausible synthetic route can be inferred from established methods for the synthesis of related substituted pyridines. A potential pathway involves the direct chlorination of a pyridine precursor followed by hydroxylation.

Generalized Synthetic Workflow

A common strategy for introducing chloro-substituents to a pyridine ring is through direct chlorination at high temperatures or through a diazotization reaction of an aminopyridine precursor followed by a Sandmeyer-type reaction. Subsequent hydroxylation can be achieved through nucleophilic aromatic substitution.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **2,6-Dichloropyridin-3-ol**.

Experimental Protocol: Synthesis of a 2,6-Dichloropyridine Derivative (for reference)

The following protocol for the synthesis of 2,6-dichloropyridine from 2-chloropyridine illustrates a relevant chlorination procedure.[5][6]

Materials:

- 2-chloropyridine
- Chlorine gas
- High-pressure reactor

Procedure:

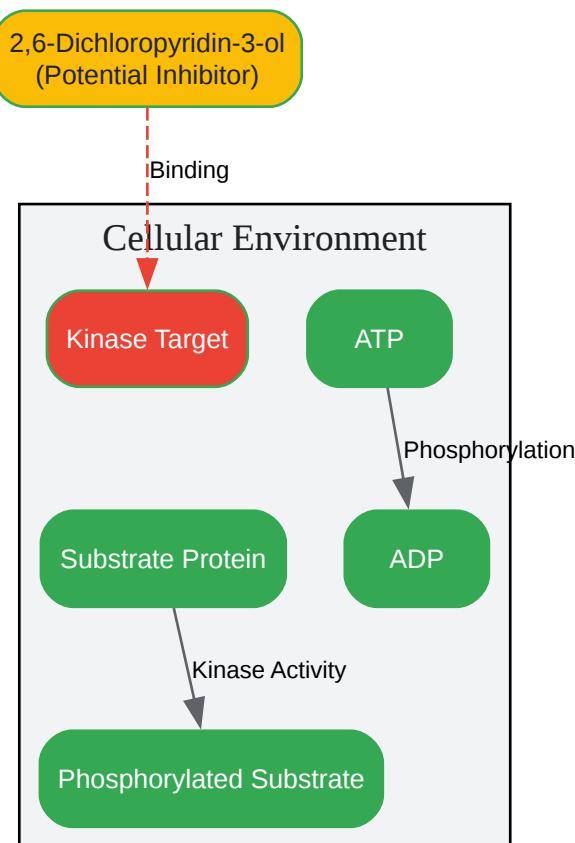
- Charge a high-pressure reactor with 2-chloropyridine.

- Seal the reactor and heat to a temperature between 160-190°C.
- Introduce chlorine gas at a controlled rate while monitoring the pressure.
- Allow the reaction to proceed for several hours.
- After completion, cool the reactor and safely vent excess chlorine.
- Neutralize the crude reaction mixture with a base (e.g., sodium bicarbonate).
- Extract the product with an organic solvent (e.g., dichloromethane).
- Dry the organic layer, remove the solvent under reduced pressure, and purify the product by fractional distillation or column chromatography.

Reactivity and Potential Signaling Pathway Interactions

The reactivity of the 2,6-dichloropyridine scaffold is well-documented, particularly its susceptibility to nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions.^{[7][8][9][10]} The electron-withdrawing nature of the pyridine nitrogen activates these positions for attack by nucleophiles. The presence of a hydroxyl group at the 3-position is expected to further influence the electronic properties of the ring, potentially modulating its reactivity and biological interactions.

While no specific signaling pathways involving **2,6-Dichloropyridin-3-ol** have been elucidated, the pyridine scaffold is a common motif in many biologically active molecules that interact with various cellular targets, including kinases.^{[11][12][13][14]}



[Click to download full resolution via product page](#)

Caption: Hypothetical interaction of **2,6-Dichloropyridin-3-ol** with a kinase signaling pathway.

Applications in Drug Development

Pyridine and its derivatives are integral scaffolds in medicinal chemistry, found in numerous FDA-approved drugs.[13][14] Dichloropyridine derivatives, in particular, serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, 2,6-dichloropyridine is a precursor to the antibiotic enoxacin and the antifungal liranaftate.[1]

The unique substitution pattern of **2,6-Dichloropyridin-3-ol**, featuring both chloro and hydroxyl groups, presents opportunities for further functionalization to generate libraries of novel compounds for biological screening. The development of structure-activity relationships (SAR) for such derivatives could lead to the identification of potent and selective modulators of various biological targets.[11][12][15][16]

Conclusion and Limitations

2,6-Dichloropyridin-3-ol is a halogenated pyridine with potential as a building block in the synthesis of novel chemical entities for drug discovery and development. While its IUPAC name is established, detailed experimental data, including specific synthesis protocols and comprehensive characterization, are not widely available in peer-reviewed literature. The information presented in this guide is based on data from structurally related compounds and established principles of heterocyclic chemistry. Further research is required to fully elucidate the properties, reactivity, and biological activity of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 2. web.pdx.edu [web.pdx.edu]
- 3. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 6. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,6-Dichloropyridin-3-ol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330004#2-6-dichloropyridin-3-ol-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com